molecular formula C10H7ClN2O2 B584292 Methyl 2-chloroquinazoline-4-carboxylate CAS No. 1797884-06-0

Methyl 2-chloroquinazoline-4-carboxylate

Cat. No. B584292
CAS RN: 1797884-06-0
M. Wt: 222.628
InChI Key: UWFJIYLQUPOOJI-UHFFFAOYSA-N
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Description

“Methyl 2-chloroquinazoline-4-carboxylate” is a biochemical used for proteomics research . It has a molecular formula of C10H7ClN2O2 and a molecular weight of 222.63 .

Scientific Research Applications

Proteomics Research

Methyl 2-chloroquinazoline-4-carboxylate: is utilized in proteomics research due to its biochemical properties. It serves as a molecular building block in the synthesis of complex proteins and peptides, which are then studied for their biological functions and interactions within cells .

Medicinal Chemistry

In medicinal chemistry, this compound is a key scaffold for the development of new therapeutic agents. It has been incorporated into molecules that exhibit a broad spectrum of medicinal activities, including antifungal , antiviral , antidiabetic , anticancer , anti-inflammatory , antibacterial , and antioxidant properties .

Pharmacology

The pharmacological applications of Methyl 2-chloroquinazoline-4-carboxylate are significant due to its role in the synthesis of heterocyclic compounds. These compounds are active in therapeutic and pharmacological treatments with minimal side effects, making them valuable in drug design and discovery .

Organic Synthesis

This compound is pivotal in organic synthesis, particularly in the formation of quinazoline derivatives. It acts as a precursor in various synthetic pathways, leading to the creation of novel organic molecules with potential applications in different chemical industries .

Glycogen Synthase Kinase Inhibition

Methyl 2-chloroquinazoline-4-carboxylate: derivatives have been synthesized to act as potent inhibitors of glycogen synthase kinase (GSK-3), showing high hypoglycemic activity. This application is crucial in the study and treatment of metabolic disorders such as diabetes .

Cross-Coupling Reactions

In the field of cross-coupling reactions, this compound is used in the Sonogashira cross-coupling process. It is a reactant in the synthesis of alkynylated derivatives, which are important in the development of complex organic molecules .

Future Directions

“Methyl 2-chloroquinazoline-4-carboxylate” is used in proteomics research , and quinazoline derivatives have shown promise in various areas of pharmacology . Future research may continue to explore these and other potential applications.

properties

IUPAC Name

methyl 2-chloroquinazoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFJIYLQUPOOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroquinazoline-4-carboxylate

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